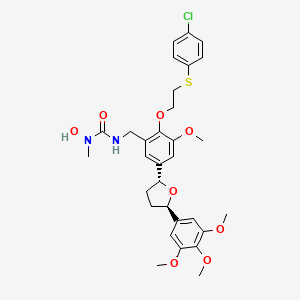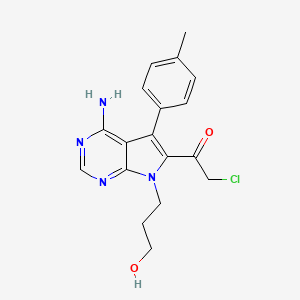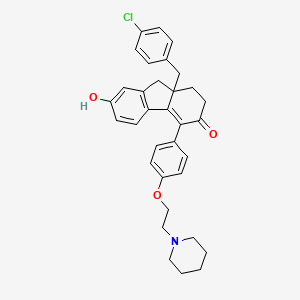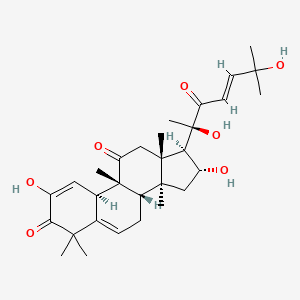
Cucurbitacin I
Overview
Description
Cucurbitacin I is a naturally occurring compound belonging to the cucurbitacin family, which are tetracyclic triterpenoids primarily found in the Cucurbitaceae family of plants. These compounds are known for their bitter taste and have been used in traditional medicine for their various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Mechanism of Action
Target of Action
Cucurbitacin I, a tetracyclic triterpenoid saponin, primarily targets cancer cells . It has been found to inhibit the JAK/STAT3 signaling pathway, which plays an essential role in the activation, proliferation, and maintenance of cancerous cells . Additionally, it has been reported to directly suppress EGFR signaling .
Result of Action
The result of this compound’s action is the inhibition of cancer cell proliferation, invasion, and migration, the induction of apoptosis, and the encouragement of cell cycle arrest . It also reduces the migration of cancer cells by inhibiting M2 polarization in vitro .
Biochemical Analysis
Biochemical Properties
Cucurbitacin I plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to react with protein cysteine thiols . This interaction could result in the inhibition of numerous protein targets, potentially affecting a wide range of biochemical processes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to promote cell apoptosis and induce an increase in the intracellular ROS level, with decreased antioxidant-related gene expression . It also inhibits cell proliferation, invasion, and migration; induces apoptosis; and encourages cell cycle arrest .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been shown to interact with a variety of recognized cellular targets to impede the growth of cancer cells . The mechanisms of action include the induction of autophagy, pro-apoptosis, and control of cell proliferation . It also involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that the absorption of this compound is rapid, but the total absorption is reduced, possibly due to hepatic or intestinal enzymes metabolizing it before entering the systemic circulation . The concentration in plasma is directly proportional to the dose, indicating that the pharmacokinetics of this compound are linear .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, one study showed that this compound administered at 0.1 mg/kg intravenously or by oral gavage at 2–4 mg/kg in rats resulted in significant differences in plasma concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has been shown that this compound has a large volume of distribution and exhibits a high tissue to plasma concentration ratio, indicating that it could be distributed extensively into internal organs .
Subcellular Localization
One study suggested that this compound might be localized in the cytoplasm, as indicated by the subcellular localization of Cofilin1, a protein whose activity is inhibited by this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cucurbitacin I can be synthesized through the hydrolysis of cucurbitacin E. The process involves the use of specific enzymes and reaction conditions to achieve the desired product. The hydrolysis reaction typically requires an acidic or basic medium to facilitate the conversion .
Industrial Production Methods: Industrial production of this compound involves the extraction and purification from natural sources such as the fruit juice of Ecballium elaterium. The extraction process includes solvent extraction using a combination of chloroform, acetone, and methanol, followed by purification through high-performance liquid chromatography (HPLC). The purified compound is then identified using techniques such as nuclear magnetic resonance (NMR), liquid chromatography-mass spectrometry (LC-MS), and ultraviolet (UV) spectroscopy .
Chemical Reactions Analysis
Types of Reactions: Cucurbitacin I undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .
Scientific Research Applications
Cucurbitacin I has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying triterpenoid synthesis and reactions.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Comparison with Similar Compounds
Cucurbitacin I is unique among cucurbitacins due to its specific biological activities and molecular targets. Similar compounds include:
Cucurbitacin B: Known for its anticancer and anti-inflammatory properties.
Cucurbitacin E: Used in studies for its role in apoptosis and cell cycle arrest.
Cucurbitacin D: Investigated for its hepatoprotective and antimicrobial activities.
Each of these compounds shares a similar tetracyclic triterpenoid structure but differs in their functional groups and specific biological activities, making this compound distinct in its applications and effects .
Properties
IUPAC Name |
(8S,9R,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,11-13,17,19-20,23,31-32,36-37H,10,14-15H2,1-8H3/b12-11+/t17-,19-,20+,23+,27+,28-,29+,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISPVUDLMHQFRQ-MKIKIEMVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2C=C(C1=O)O)C)C)C(C)(C(=O)C=CC(C)(C)O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C=C(C(=O)C4(C)C)O)C)C)[C@](C)(C(=O)/C=C/C(C)(C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501015546 | |
| Record name | Cucurbitacin I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501015546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2222-07-3 | |
| Record name | Cucurbitacin I | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2222-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cucurbitacin I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002222073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cucurbitacin I | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521777 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Elatericin B | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112167 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cucurbitacin I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501015546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,16α,20,25-tetrahydroxy-9β-methyl-10α-19-norlanosta-1,5,23(E)-triene-3,11,22-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.034 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CUCURBITACIN I | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SHQ47990PH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Cucurbitacin I?
A1: this compound is a potent and selective inhibitor of the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway. [, , , , , ]
Q2: How does this compound interact with the JAK2/STAT3 pathway?
A2: While the exact mechanism remains unclear, this compound effectively reduces STAT3 phosphorylation, leading to downstream inhibition of STAT3-mediated gene expression and cellular processes. [, , , , , ]
Q3: Does this compound exert effects beyond JAK2/STAT3 inhibition?
A3: Yes, research suggests that this compound also affects other signaling pathways, including: * ERK/mTOR: In A549 lung cancer cells, this compound inhibited ERK activation, leading to reduced mTOR and STAT3 phosphorylation. This suggests a role in inducing pro-death autophagy. []* PI3K/AKT/p70S6K: Studies in non-small cell lung cancer demonstrate this compound's ability to suppress this pathway, contributing to its anticancer effects. []* NF-κB and MAPK: this compound can inhibit p-p65, p-MEK1,2, and p-Akt, highlighting its impact on STAT3-independent signaling. []
Q4: What are the downstream effects of this compound treatment in cancer cells?
A4: this compound exhibits various anticancer effects, including:* Inhibition of proliferation: Demonstrated across various cancer cell lines including colon, breast, pancreatic, and lung cancer. [, , , , , , , , , , , , , , ]* Induction of apoptosis: Triggered through both extrinsic and intrinsic pathways, as evidenced by caspase 3, 8, and 9 activation. [, , , , ]* Suppression of migration and invasion: Observed in breast cancer, glioblastoma, and nasopharyngeal carcinoma cells. [, , , , , ]* Induction of autophagy: this compound can trigger both protective autophagy (in glioblastoma) and pro-death autophagy (in lung cancer). [, ]* Sensitization to chemo- and radiotherapy: Observed in head and neck squamous cell carcinoma and thyroid cancer cells. [, , , ]
Q5: How does this compound affect the tumor microenvironment?
A5: Studies indicate that this compound can:* Reverse tumor-associated macrophage polarization: Shifting macrophages from the tumor-promoting M2-like phenotype to a less supportive state. [] * Inhibit tumor angiogenesis: By reducing STAT3 phosphorylation and VEGF expression in breast cancer. []* Suppress the pro-carcinogenic effects of cancer-associated fibroblasts: By inhibiting the IL-6/STAT3/NF-κB feedback loop. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


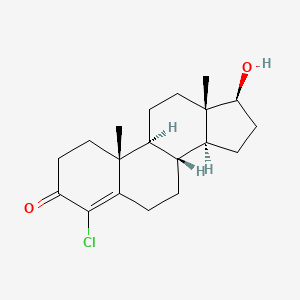



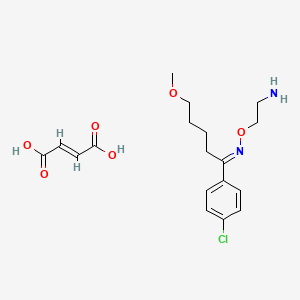
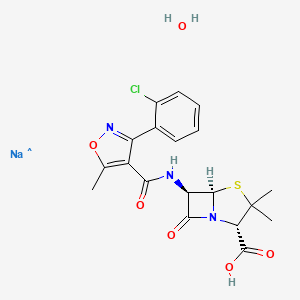
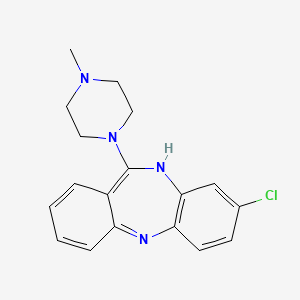
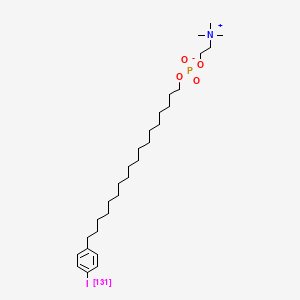
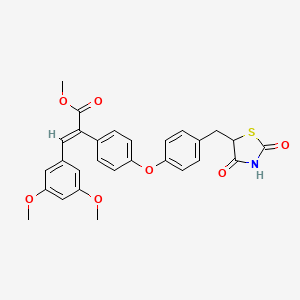
![6-[(3-fluorophenyl)methylsulfanyl]-5-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1669261.png)

